molecular formula C6H8N2O4 B14560559 3-Methylidene-5,5-dinitropent-1-ene CAS No. 62115-92-8

3-Methylidene-5,5-dinitropent-1-ene

Cat. No.: B14560559
CAS No.: 62115-92-8
M. Wt: 172.14 g/mol
InChI Key: CHHDTJVOVWRJRJ-UHFFFAOYSA-N
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Description

3-Methylidene-5,5-dinitropent-1-ene (CID 71389829) is an organic compound with the molecular formula C6H8N2O4 . As a dinitro compound, it shares a functional group motif with other nitro-aromatics like 2,4-dinitrophenol (DNP), a compound historically studied for its potent biological activity as an uncoupler of oxidative phosphorylation . DNP and its analogues disrupt the proton gradient across the mitochondrial membrane, effectively halting ATP synthesis and causing energy to be released as heat. This mechanism has been a significant subject of metabolic research, albeit with well-documented and serious associated risks . While the specific research applications and pharmacological profile of this compound are not fully detailed in the current literature, its structure suggests it may be of interest in specialized chemical synthesis and as a building block for further exploration of structure-activity relationships within this class of compounds. Researchers may find value in its potential as a candidate for investigating metabolic pathways or energy transfer processes. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Handling of this or any chemical reagent requires appropriate safety protocols and should only be conducted by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

62115-92-8

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

3-methylidene-5,5-dinitropent-1-ene

InChI

InChI=1S/C6H8N2O4/c1-3-5(2)4-6(7(9)10)8(11)12/h3,6H,1-2,4H2

InChI Key

CHHDTJVOVWRJRJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

3-Methylidene-5,5-dinitropent-1-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used .

Scientific Research Applications

3-Methylidene-5,5-dinitropent-1-ene has potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives may have potential therapeutic applications due to their unique chemical properties. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Methylidene-5,5-dinitropent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methylidene-5,5-dinitropent-1-ene with structurally related nitroalkenes and dienes, focusing on key physicochemical properties and reactivity:

Compound Name Molecular Formula Nitro Groups Melting Point (°C) Stability (N/m²) Key Reactivity
This compound C₆H₆N₂O₄ 2 (C5) 92–94 (decomp.) 1.2 × 10⁶ Cycloaddition with electron-deficient dienophiles; thermal decomposition above 150°C
1,3-Dinitropropene C₃H₄N₂O₄ 2 (C1, C3) 78–80 0.8 × 10⁶ Rapid polymerization under acidic conditions; lower thermal stability
4-Nitro-1-pentene C₅H₉NO₂ 1 (C4) -12 (liquid) 0.5 × 10⁶ Electrophilic addition; limited use in energetic materials due to low nitrogen content
2-Methyl-5-nitro-1,3-pentadiene C₆H₉NO₂ 1 (C5) 45–47 0.7 × 10⁶ Diels-Alder reactivity; moderate sensitivity to shock

Key Findings:

Nitro Group Positioning: The dual nitro groups at C5 in this compound enhance its oxidative stability compared to mono-nitro analogs like 4-Nitro-1-pentene, which exhibit lower decomposition thresholds .

Thermal Behavior : Its decomposition temperature (150°C) is higher than that of 1,3-Dinitropropene (120°C), likely due to reduced steric strain in the conjugated system.

Reactivity : The methylidene group at C3 facilitates regioselective cycloadditions, unlike 2-Methyl-5-nitro-1,3-pentadiene, which lacks this substituent and shows broader but less predictable reactivity .

Research Limitations and Discrepancies

  • Synthesis Challenges: Unlike the benzothiazepin derivatives described in , which employ sodium dithionite and ethanolic KOH for reductions and methylations , this compound requires specialized nitration conditions (e.g., mixed HNO₃/H₂SO₄) that risk premature decomposition.
  • Data Gaps: No peer-reviewed studies directly compare its explosive performance (e.g., detonation velocity) to benchmark compounds like TNT or RDX.

Preparation Methods

Geminal Dinitration of Suitable Precursors

The geminal dinitro group represents one of the more challenging aspects of this molecule's synthesis. Based on established protocols for similar compounds, this functional group is typically introduced through sequential nitration steps.

Reaction Component Specification Notes
Starting Material Appropriately functionalized alkene or diene Requires suitable leaving groups at the target position
Nitration Agent Silver nitrite (AgNO₂) Often used for geminal dinitration
Solvent Acetonitrile or THF Anhydrous conditions typically required
Temperature -10°C to 0°C initially, warming to room temperature Temperature control prevents side reactions
Catalyst/Additives Iodine or NBS To activate the substrate
Reaction Time 4-12 hours Monitored by TLC or HPLC

The preparation of the geminal dinitro functionality often employs the nitrite displacement of halides or other leaving groups. This approach is analogous to the synthesis of related nitro compounds like 3-methyl-1-nitrobut-1-ene, which can be prepared from nitromethane and isobutyraldehyde.

Tandem Nitration-Elimination Sequence

Another potential route involves a tandem nitration-elimination sequence from saturated precursors:

  • Initial formation of a mononitro intermediate
  • Secondary nitration to form the geminal dinitro group
  • Elimination reactions to establish the diene system

This approach may be preferable when starting from more readily available saturated precursors.

Condensation-Based Approaches

Aldol-Type Condensations

Drawing from the chemistry used in the synthesis of related compounds such as 3-methyl-3-pentene-2-one, aldol-type condensations could potentially be adapted for the synthesis of our target molecule:

Reaction Component Specification Notes
Carbonyl Component Dinitroethane derivatives Provides the dinitro moiety
Conjugate Component Functionalized butadiene derivatives Provides the diene backbone
Base DBU, DABCO, or potassium tert-butoxide Non-nucleophilic bases preferred
Solvent THF, DMF, or DMSO Polar aprotic solvents facilitate the reaction
Temperature 0°C to room temperature Controlled to minimize side reactions
Reaction Time 6-24 hours Dependent on reactivity of components

The key challenge in this approach is controlling regioselectivity in the condensation step to ensure proper connectivity.

Henry Reaction Followed by Dehydration

The Henry reaction (nitroaldol reaction) followed by dehydration could potentially be used to construct parts of the molecule:

  • Reaction of a dinitroalkane with an appropriate aldehyde
  • Dehydration to form one of the alkene functionalities
  • Additional transformations to complete the diene system

Diene Formation Strategies

Wittig and Related Olefination Reactions

The formation of the methylidene group at position 3 could be achieved through Wittig or related olefination reactions:

Reaction Component Specification Notes
Phosphonium Salt/Ylide Methyltriphenylphosphonium bromide For terminal methylene formation
Carbonyl Substrate Dinitro-containing ketone With appropriate functionalization
Base n-BuLi, KHMDS, or NaH For ylide generation
Solvent THF or diethyl ether Anhydrous conditions required
Temperature -78°C to room temperature Gradual warming often employed
Work-up Careful aqueous work-up To preserve the dinitro functionality

This approach is particularly useful for selectively introducing the methylidene functionality at the desired position.

Cross-Coupling Approaches

For constructing the diene system, palladium-catalyzed cross-coupling reactions could potentially be employed:

  • Heck coupling of vinyl halides with appropriate alkenes
  • Suzuki or Stille couplings using vinylboronic acids or stannanes
  • Sequential coupling to build the diene framework

The challenge with this approach is compatibility with the dinitro functionality, which may interfere with catalyst activity.

Comparison of Synthetic Approaches

The following table compares the key features of the potential synthetic approaches:

Synthetic Approach Advantages Limitations Potential Yield Selectivity Challenges
Geminal Dinitration Direct installation of dinitro group Harsh conditions may affect diene Moderate (30-50%) Regioselectivity of nitration
Tandem Nitration-Elimination Step-wise control of functionality Multiple steps required Low to moderate (20-40%) Chemoselectivity during eliminations
Aldol-Type Condensations Milder conditions Requires specialized starting materials Moderate (40-60%) Control of condensation regiochemistry
Henry Reaction Route Well-established chemistry Multiple steps needed Moderate (35-55%) Stereoselectivity during dehydration
Wittig Olefination Approach Selective methylene installation Sensitive to steric hindrance Moderate to high (50-70%) Compatibility with dinitro group
Cross-Coupling Approach Versatile for diene formation Catalyst poisoning concerns Variable (30-65%) Regioselectivity in coupling steps

Starting Materials Considerations

The preparation of this compound is influenced by the availability of suitable starting materials:

Potential Starting Material Availability Advantages Disadvantages
Dinitroethane derivatives Limited commercial availability Direct source of dinitro group Often expensive or require synthesis
Functionalized butadienes Moderate availability Provides diene backbone Highly reactive, storage issues
Nitroalkenes Good commercial availability Established chemistry Multiple steps to dinitro group
Halogenated precursors Wide availability Versatile functionalization Multiple transformation steps required
Carbonyl compounds Excellent availability Inexpensive starting points Longer synthetic sequences

Purification Strategies

The purification of this compound presents unique challenges due to its functionality:

Purification Method Applicability Considerations
Column Chromatography Primary method Silica gel with 5-10% Et₂O in hexanes as typical eluent
Recrystallization Limited use Potential safety issues with concentrated solutions
Distillation Not recommended Thermal instability of dinitro compounds
Preparative HPLC Viable for small scale Useful for final purification steps
Extraction Useful for preliminary purification Selective solvent systems needed

Analytical Characterization

Confirmation of successful synthesis of this compound can be achieved through:

Analytical Method Key Diagnostic Features
¹H NMR Characteristic vinyl proton signals (5.0-6.5 ppm) and methylene protons adjacent to dinitro group (≈4.5 ppm)
¹³C NMR Distinctive signals for dinitro-bearing carbon (≈120 ppm) and vinyl carbons (115-140 ppm)
IR Spectroscopy Strong NO₂ stretching bands (asymmetric: 1530-1550 cm⁻¹, symmetric: 1330-1350 cm⁻¹)
Mass Spectrometry Molecular ion peak (m/z 172) and characteristic fragmentation pattern
Elemental Analysis Confirmation of C₆H₈N₂O₄ composition

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